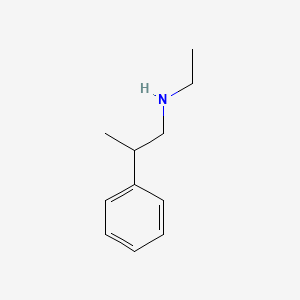

N-ethyl-2-phenylpropan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-2-phenylpropan-1-amine is a synthetic compound belonging to the class of phenylethylamines. It is structurally related to amphetamine and methamphetamine, and it exhibits psychoactive properties. This compound is known for its stimulant effects and has been studied for various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: N-ethyl-2-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions: N-ethyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of phenylacetone or phenylacetic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Pharmacological Applications

1. Stimulant Effects:

Ethcathinone exhibits stimulant properties similar to those of amphetamines. Research indicates that it acts on the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to effects such as increased energy, alertness, and euphoria .

2. Anorectic Effects:

Studies have shown that ethcathinone may possess anorectic (appetite-suppressing) effects. It was found to be more potent than its parent compound, diethylpropion, suggesting that it could be explored for weight management applications .

3. Research on New Psychoactive Substances (NPS):

Ethcathinone has been identified as one of the prevalent new psychoactive substances in illicit markets. Its detection and characterization are crucial for drug enforcement agencies to combat its misuse. Spectroscopic techniques such as NMR and mass spectrometry have been employed to analyze samples seized in drug raids, providing vital data on its purity and composition .

Case Study 1: Drug Seizure Analysis

In a study involving seized substances from Poland's illicit drug market between 2012 and 2014, ethcathinone was one of the most common synthetic cathinones identified. The analysis revealed high purity levels, indicating its popularity among users .

Case Study 2: Pharmacological Research

A series of pharmacological studies have been conducted to evaluate the effects of ethcathinone on appetite suppression and stimulant activity. These studies highlight the compound's potential therapeutic applications while also raising concerns regarding its safety profile due to its stimulant effects .

作用机制

N-ethyl-2-phenylpropan-1-amine exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced alertness, focus, and energy levels. The compound interacts with adrenergic and dopaminergic receptors, modulating their activity and influencing various physiological processes.

相似化合物的比较

Amphetamine: Shares a similar structure but lacks the ethyl group on the nitrogen atom.

Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

Phenylpropanolamine: Structurally related but with different pharmacological properties.

Uniqueness: N-ethyl-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological effects compared to other phenylethylamines. Its ethyl group on the nitrogen atom differentiates it from amphetamine and methamphetamine, leading to variations in its potency, duration of action, and side effect profile.

生物活性

N-ethyl-2-phenylpropan-1-amine, commonly known as N-ethylamphetamine, is a compound with stimulant properties similar to those of amphetamines. This article explores its biological activity, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H17N and a molecular weight of 165.26 g/mol. Its structure features an ethyl group attached to the nitrogen of the phenylpropanamine backbone, which contributes to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly:

- Dopamine Transporters (DAT) : Similar to other amphetamines, N-ethylamphetamine acts as a substrate for DAT, leading to increased dopamine release in the brain. This effect is associated with enhanced locomotor activity and potential euphoria.

- Norepinephrine Transporters (NET) : The compound also exhibits activity at NETs, contributing to its stimulant effects and increasing blood pressure (BP) without significantly affecting heart rate (HR) .

- Serotonin Transporters (SERT) : While less potent at SERT compared to DAT and NET, N-ethylamphetamine may have some serotonergic effects, which can influence mood and anxiety levels.

Physiological Effects

Research indicates that this compound produces several physiological effects:

- Stimulant Effects : Users report increased energy, alertness, and sociability.

- Cardiovascular Effects : The compound leads to significant increases in blood pressure while having a minimal impact on heart rate .

Table 1: Summary of Physiological Effects

| Effect | Description |

|---|---|

| Increased Energy | Enhanced physical and mental performance |

| Elevated Blood Pressure | Significant rise in systolic and diastolic BP |

| Minimal Heart Rate Change | Heart rate remains relatively stable |

Case Studies and Research Findings

Several studies have examined the biological activity of N-ethylamphetamine in various contexts:

- Stimulant Comparison : In a comparative study involving various amphetamine analogs, N-ethylamphetamine was found to be less potent than traditional stimulants like amphetamine but still exhibited significant releasing properties at DATs and NETs .

- Toxicological Studies : Toxicological assessments indicate that while N-ethylamphetamine has stimulant properties, it also poses risks of abuse and dependency similar to other amphetamines. The potential for neurotoxicity remains a concern in long-term use scenarios .

- Analytical Characterization : Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to characterize the compound's structure and purity in seized samples .

Therapeutic Potential

While primarily recognized for its stimulant effects, there is ongoing research into the potential therapeutic applications of N-ethylamphetamine:

- Attention Deficit Hyperactivity Disorder (ADHD) : Given its dopaminergic activity, there is interest in exploring its efficacy as a treatment for ADHD.

Table 2: Potential Therapeutic Applications

| Condition | Potential Application |

|---|---|

| ADHD | Possible treatment option |

| Depression | May enhance mood through serotonergic effects |

属性

IUPAC Name |

N-ethyl-2-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJYTEMOKSUBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578308 |

Source

|

| Record name | N-Ethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-69-5 |

Source

|

| Record name | N-Ethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。